Indigo carmine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indigotindisulfonate sodium involves the conversion of 3-(2-nitrophenyl)-2-oxopropanoic acid to (E)-[2,2’-biindolinylidene]-3,3’-dione, followed by reaction with sulfuric acid . This process results in the formation of indigotindisulfonate sodium with high purity. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with minimal impurities .
Industrial Production Methods
Industrial production of indigotindisulfonate sodium involves large-scale synthesis using similar methods as described above. The process is optimized to achieve high yields and purity, often exceeding 99.5% . The final product is then crystallized to obtain the desired form, which contains 4-7% moisture content .
Chemical Reactions Analysis
Types of Reactions
Indigotindisulfonate sodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Indigotindisulfonate sodium can be oxidized to isatin-5-sulfonic acid using strong oxidizing agents.
Reduction: The compound can be reduced to leucoindigo using reducing agents such as sodium dithionite.
Major Products Formed
Oxidation: Isatin-5-sulfonic acid
Reduction: Leucoindigo
Substitution: Various substituted indigotindisulfonate derivatives
Scientific Research Applications
Indigotindisulfonate sodium has a wide range of scientific research applications:
Mechanism of Action
Indigotindisulfonate sodium exerts its effects primarily through its deep blue color, which enhances visualization during medical procedures . The compound is excreted by the kidneys through tubular secretion, allowing it to color the urine blue and enable the visualization of urinary tract structures . Additionally, indigotindisulfonate sodium may cause vasoconstriction by interfering with nitric oxide-dependent vasodilation mechanisms .
Comparison with Similar Compounds
Similar Compounds
Indigo carmine: Another name for indigotindisulfonate sodium, used interchangeably.
Indigotine: A similar compound used as a food colorant and pH indicator.
FD&C Blue #2: Another designation for indigotindisulfonate sodium, approved for use as a food colorant.
Uniqueness
Indigotindisulfonate sodium is unique due to its dual role as a diagnostic dye and a pH indicator. Its ability to be excreted by the kidneys and color the urine blue makes it particularly valuable in medical diagnostics . Additionally, its high solubility in water and stability under various conditions contribute to its widespread use in different fields .
Properties
IUPAC Name |
disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O8S2.2Na/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14;;/h1-6,17,19H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVXEJADITYJHK-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)[O-])O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2Na2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020190 | |
Record name | C.I. Acid Blue 74 | |
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Molecular Weight |
466.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Indigo to dark blue powder. (NTP, 1992), Water or Solvent Wet Solid, Water soluble, dark blue powder; [CHEMINFO] | |
Record name | INDIGO CARMINE | |
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Record name | 1H-Indole-5-sulfonic acid, 2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo-, sodium salt (1:2) | |
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Record name | FD&C blue 2 | |
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Solubility |
10 to 50 mg/mL at 70.7 °F (NTP, 1992), Slightly soluble in alcohol; practically insoluble in most other organic solvents, Insoluble in benzene, chloroform, 9 mg/mL in ethyleneglycol monomethyl ether; 3 mg/mL in ethanol, Soluble in water, ethanol; insoluble in organic solvents, For more Solubility (Complete) data for Indigotindisulfonate sodium (6 total), please visit the HSDB record page. | |
Record name | INDIGO CARMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20520 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Indigotindisulfonate sodium | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7875 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Dark blue, crystalline powder; bronze luster. Density 1.35; sublimes at 300 °C (decomposes). Soluble in aniline, nitrobenzene, chloroform, glacial acetic acid, and concentrated sulfuric acid; insoluble in water, ether, and alcohol /Indigotin/ | |
Record name | Indigotindisulfonate sodium | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7875 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Purple powder, Dark blue powder with coppery luster, Blue-red to red-brown powder or dark blue solid | |
CAS No. |
860-22-0 | |
Record name | INDIGO CARMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20520 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Indigotindisulfonate sodium [USP] | |
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Record name | 1H-Indole-5-sulfonic acid, 2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo-, sodium salt (1:2) | |
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Record name | C.I. Acid Blue 74 | |
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Record name | Disodium 5,5'-(2-(1,3-dihydro-3-oxo-2H-indazol-2-ylidene)-1,2-dihydro-3H-indol-3-one)disulphonate | |
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Record name | INDIGOTINDISULFONATE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | Indigotindisulfonate sodium | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for indigo carmine?
A1: this compound, also known as 5,5′-indigodisulfonic acid sodium salt, has the molecular formula C16H8N2Na2O8S2. Its molecular weight is 466.36 g/mol. Spectroscopically, this compound is characterized by a strong absorbance maximum around 610 nm, which is responsible for its blue color. []
Q2: How does the structure of this compound relate to its solubility?
A2: The presence of two sulfonic acid groups (–SO3Na) in the this compound molecule contributes to its high solubility in water. These groups are ionic and readily interact with water molecules, facilitating dissolution. []
Q3: How stable is this compound under different conditions?
A3: this compound exhibits variable stability depending on the environment. It is relatively stable in neutral and slightly acidic solutions but degrades under alkaline conditions. Additionally, exposure to light, particularly UV radiation, can lead to its photodegradation. [, ]
Q4: What are the main applications of this compound in catalysis?
A4: this compound is frequently employed as a redox indicator in chemical reactions. Its distinct color change upon reduction makes it valuable for monitoring reaction progress. For instance, it has been explored as a probe to evaluate the generation of hydroxyl radicals in advanced oxidation processes for water treatment. [, ]
Q5: Can this compound itself act as a catalyst?
A5: While not a catalyst in the conventional sense, this compound can participate in redox reactions. Research suggests its potential as a mediator in enzymatic dye degradation processes, enhancing the activity of enzymes like laccase. []
Q6: How is computational chemistry used to study this compound?
A6: Computational techniques like quantum chemical calculations help determine electronic properties, molecular geometry, and reactivity of this compound. These insights can predict its behavior in various chemical environments and interactions with other molecules. [, ]
Q7: How does modifying the structure of this compound affect its properties?
A7: Structural modifications, such as the introduction of different substituents on the aromatic rings or changes in the sulfonic acid groups, can significantly impact this compound's properties. These changes can influence its solubility, color, stability, and even its interaction with biological systems. []
Q8: What strategies can improve the stability of this compound in formulations?
A8: Approaches to enhance this compound stability include:
Q9: What are the known toxicological effects of this compound?
A9: While generally considered safe for most applications, this compound can cause adverse reactions in sensitive individuals. These may include allergic reactions, skin irritation, and rarely, more severe systemic effects. [, ]
Q10: What analytical techniques are commonly used to study this compound?
A10: Various analytical techniques are employed for this compound characterization and quantification:
- High-performance liquid chromatography (HPLC): Separates and quantifies this compound in complex mixtures. [, ]
Q11: What happens to this compound in the environment?
A11: this compound can undergo degradation through various processes in the environment, including:
- Chemical oxidation: Reactions with oxidizing agents present in the environment can degrade this compound. [, ]
Q12: How can we mitigate the environmental impact of this compound?
A12: Reducing the release of this compound into the environment is crucial. This can be achieved through:
- Exploring alternative dyes: Investigating and utilizing less environmentally persistent dyes with similar functionalities. [, ]
- This compound has been explored as a contrast agent in medical imaging, particularly in endoscopic procedures. [, , ]
- Researchers have investigated its use in detecting and marking tumors during surgery. [, ]
- Studies have examined the adsorption of this compound onto various materials, including activated carbon and nanoparticles, for potential applications in wastewater treatment. [, , , , , ]
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